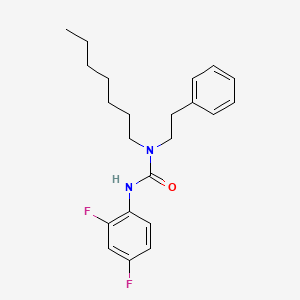
N'-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a 2,4-difluorophenyl ring, a heptyl chain, and a 2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea typically involves the reaction of 2,4-difluoroaniline with heptyl isocyanate and 2-phenylethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea can be compared with other similar compounds, such as:
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)amide: Similar structure but with an amide group instead of a urea group.
The uniqueness of N’-(2,4-Difluorophenyl)-N-heptyl-N-(2-phenylethyl)urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
88468-06-8 |
|---|---|
Molekularformel |
C22H28F2N2O |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-(2,4-difluorophenyl)-1-heptyl-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C22H28F2N2O/c1-2-3-4-5-9-15-26(16-14-18-10-7-6-8-11-18)22(27)25-21-13-12-19(23)17-20(21)24/h6-8,10-13,17H,2-5,9,14-16H2,1H3,(H,25,27) |
InChI-Schlüssel |
ULJCCRYFVUPXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CCC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


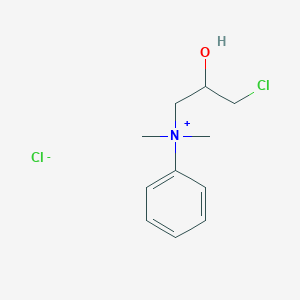
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)


![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

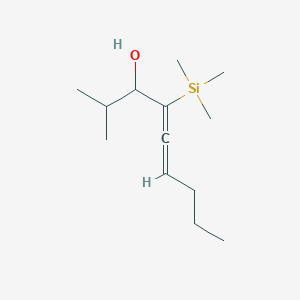
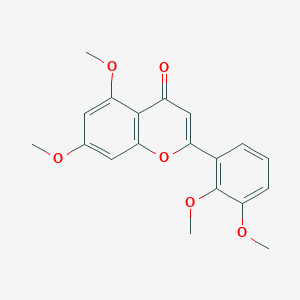

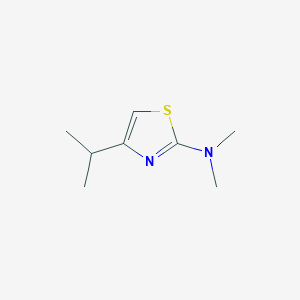
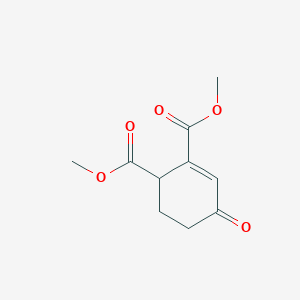
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
